![molecular formula C22H29N5O2 B6535715 N-cyclohexyl-4-[6-(4-methoxyphenyl)pyridazin-3-yl]piperazine-1-carboxamide CAS No. 1040642-12-3](/img/structure/B6535715.png)

N-cyclohexyl-4-[6-(4-methoxyphenyl)pyridazin-3-yl]piperazine-1-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

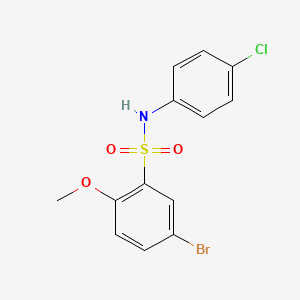

“N-cyclohexyl-4-[6-(4-methoxyphenyl)pyridazin-3-yl]piperazine-1-carboxamide” is a complex organic compound. It contains a piperazine moiety, which is a common feature in many pharmaceutical drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . The compound also contains a pyridazinone ring, which is known to have biological activity .

Synthesis Analysis

The synthesis of piperazine derivatives, like the one , has been the focus of recent research. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis . In a specific study, compounds bearing 3(2H)-pyridazinone and 1,2,4-triazole ring structures were synthesized .Molecular Structure Analysis

The molecular structure of this compound is complex, with several ring structures including a cyclohexyl ring, a piperazine ring, and a pyridazinone ring. The compound also contains a carboxamide group and a methoxyphenyl group .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of such compounds often involve cyclization of 1,2-diamine derivatives with sulfonium salts, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing an amino group .Mécanisme D'action

Target of Action

The primary targets of N-cyclohexyl-4-[6-(4-methoxyphenyl)pyridazin-3-yl]piperazine-1-carboxamide are acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These enzymes play a crucial role in the hydrolysis of acetylcholine, a neurotransmitter important for cognitive functions .

Mode of Action

This compound acts as an inhibitor of AChE and BChE . By inhibiting these enzymes, it prevents the breakdown of acetylcholine, thereby increasing its levels . The compound with the best AChE activity was found to show competitive inhibition .

Biochemical Pathways

The inhibition of AChE and BChE affects the cholinergic transmission pathway . This pathway is associated with cognitive functions, and its impairment is a characteristic feature of neurodegenerative diseases like Alzheimer’s .

Result of Action

The inhibition of AChE and BChE by this compound leads to an increase in acetylcholine levels . This can help alleviate the symptoms of diseases characterized by acetylcholine deficiency, such as Alzheimer’s .

Orientations Futures

Propriétés

IUPAC Name |

N-cyclohexyl-4-[6-(4-methoxyphenyl)pyridazin-3-yl]piperazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N5O2/c1-29-19-9-7-17(8-10-19)20-11-12-21(25-24-20)26-13-15-27(16-14-26)22(28)23-18-5-3-2-4-6-18/h7-12,18H,2-6,13-16H2,1H3,(H,23,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGFBPAKOGAUMBU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)NC4CCCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-methylphenyl)-6-[4-(thiophene-2-carbonyl)piperazin-1-yl]pyridazine](/img/structure/B6535639.png)

![2-(4-fluorophenyl)-1-{4-[6-(2-methylphenyl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6535646.png)

![3-[4-(2,6-dimethoxybenzoyl)piperazin-1-yl]-6-(2-methylphenyl)pyridazine](/img/structure/B6535654.png)

![3-(4-ethoxyphenyl)-6-[4-(pyridine-3-sulfonyl)piperazin-1-yl]pyridazine](/img/structure/B6535662.png)

![3-(2,5-dimethoxyphenyl)-6-[4-(pyridine-3-sulfonyl)piperazin-1-yl]pyridazine](/img/structure/B6535667.png)

![3-(2-methoxyphenyl)-6-[4-(pyridine-3-sulfonyl)piperazin-1-yl]pyridazine](/img/structure/B6535694.png)

![3-[4-(3-chlorobenzenesulfonyl)piperazin-1-yl]-6-(2-methoxyphenyl)pyridazine](/img/structure/B6535699.png)

![4-[6-(4-ethoxyphenyl)pyridazin-3-yl]-N-(2-fluorophenyl)piperazine-1-carboxamide](/img/structure/B6535721.png)

![N-(3-chlorophenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B6535722.png)

![N-(2-fluorophenyl)-4-[6-(4-fluorophenyl)pyridazin-3-yl]piperazine-1-carboxamide](/img/structure/B6535729.png)